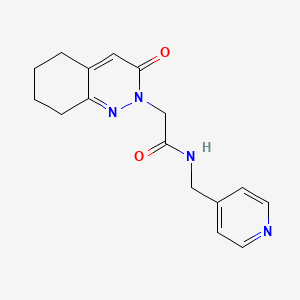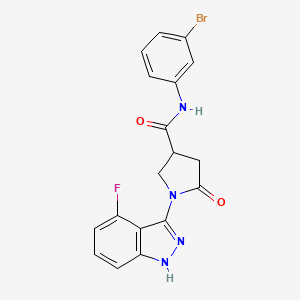![molecular formula C23H26N6O2 B11231368 1-(1H-indazol-3-yl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11231368.png)
1-(1H-indazol-3-yl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indazol-3-yl)-4-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole ring, a pyridine ring, and a piperazine ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities and is often studied for its applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-3-yl)-4-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one typically involves multiple steps, including the formation of the indazole ring, the pyridine ring, and the piperazine ring. Common synthetic routes include:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted benzaldehydes.
Formation of the Pyridine Ring: Pyridine rings are often synthesized through condensation reactions involving aldehydes and ammonia or amines.
Formation of the Piperazine Ring: Piperazine rings can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indazol-3-yl)-4-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(1H-Indazol-3-yl)-4-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-4-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
1H-Indazole Derivatives: These compounds share the indazole ring structure and are known for their diverse biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring are widely studied for their pharmacological properties.
Piperazine Derivatives: These compounds are commonly used in medicinal chemistry for their ability to enhance the pharmacokinetic properties of drugs.
Uniqueness: 1-(1H-Indazol-3-yl)-4-{4-[2-(pyridin-4-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C23H26N6O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-4-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H26N6O2/c30-21-15-18(16-29(21)22-19-3-1-2-4-20(19)25-26-22)23(31)28-13-11-27(12-14-28)10-7-17-5-8-24-9-6-17/h1-6,8-9,18H,7,10-16H2,(H,25,26) |
InChI Key |
QOPSSOKORBTFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-(3-methoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11231287.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B11231300.png)
![N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11231304.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-3-carboxamide](/img/structure/B11231309.png)


![N-benzyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11231327.png)

![N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11231335.png)
![5-Bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-YL]oxy}ethyl)furan-2-carboxamide](/img/structure/B11231339.png)
![ethyl 4-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11231343.png)
![2'-(2-methoxyethyl)-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11231352.png)
![N-(2-methoxybenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231356.png)
![2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11231366.png)
